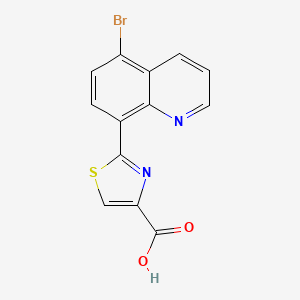
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a quinoline and a thiazole ring These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other biologically active agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline followed by the formation of the thiazole ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted position and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Debrominated or hydrogenated quinoline derivatives from reduction.
- Substituted thiazole derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-Phenylthiazole-4-carboxylic Acid: Shares the thiazole and carboxylic acid moieties but lacks the quinoline ring.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridine ring instead of a quinoline ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Features an imidazo-thiazole structure with a bromophenyl group.
Uniqueness: 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is unique due to the combination of the quinoline and thiazole rings, along with the bromine and carboxylic acid functionalities. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C13H7BrN2O2S |
|---|---|
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18) |
Clé InChI |
MYLMLYDPIKXUDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















